1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(naphthalen-2-yloxy)ethanone

Lipophilicity Physicochemical Property Scaffold Differentiation

This compound uniquely combines a 2-benzylthio-imidazoline core with a naphthalen-2-yloxyethanone N1-acyl group, delivering MW 376.5 g/mol and XLogP3 4.6. Its high lipophilicity and steric bulk differentiate it from lower-MW analogs, making it essential for SAR studies on NLRP3 inflammasome targets (class-level IC50 ~3.17 µM). A restricted conformational profile (6 rotatable bonds) and defined TPSA (67.2 Ų) enhance docking and computational modeling reproducibility. Procuring this precise chemotype ensures hit validation integrity—generic imidazolines risk undermining screening campaigns.

Molecular Formula C22H20N2O2S
Molecular Weight 376.47
CAS No. 851864-30-7
Cat. No. B2850839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(naphthalen-2-yloxy)ethanone
CAS851864-30-7
Molecular FormulaC22H20N2O2S
Molecular Weight376.47
Structural Identifiers
SMILESC1CN(C(=N1)SCC2=CC=CC=C2)C(=O)COC3=CC4=CC=CC=C4C=C3
InChIInChI=1S/C22H20N2O2S/c25-21(15-26-20-11-10-18-8-4-5-9-19(18)14-20)24-13-12-23-22(24)27-16-17-6-2-1-3-7-17/h1-11,14H,12-13,15-16H2
InChIKeyTVNQCSWXWAAITL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes3 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(Benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(naphthalen-2-yloxy)ethanone (CAS 851864-30-7): Comparative Procurement Profile for Research-Use Screening Libraries


1-(2-(Benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(naphthalen-2-yloxy)ethanone (CAS 851864-30-7) is a synthetic, research-use small molecule belonging to the 2-substituted 4,5-dihydro-1H-imidazole (2-imidazoline) class [1]. It integrates a benzylthio-substituted 2-imidazoline core with a naphthalen-2-yloxyethanone moiety, yielding a molecular weight of 376.5 g·mol⁻¹, a computed lipophilicity (XLogP3) of 4.6, and a topological polar surface area of 67.2 Ų [2]. These physicochemical properties distinguish it from lower-molecular-weight or less lipophilic analogs within the same chemotype series, a differentiation critical for procurement decisions in screening campaigns where scaffold-specific SAR exploration is the objective.

Why a Generic 2-Substituted Imidazoline Cannot Substitute for 1-(2-(Benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(naphthalen-2-yloxy)ethanone in Focused Screening


The broad 2-substituted 4,5-dihydro-1H-imidazole class exhibits a range of pharmacological activities, including serotonin-selective reuptake inhibition and α₂-adrenoreceptor antagonism [1]; however, quantitative structure-activity relationships within this class are exquisitely sensitive to the precise N1-acyl and C2-thioether substituents. The target compound incorporates a high-molecular-weight naphthalen-2-yloxy moiety (contributing to its 376.5 g·mol⁻¹ molecular weight and XLogP3 of 4.6) and a benzylthio group at the 2-position, a combination that imparts distinct lipophilicity and steric bulk compared to analogs such as its methylsulfanyl or substituted-benzylthio counterparts [2]. Procurement of a generic 2-substituted imidazoline lacking these specific structural features risks undermining the reproducibility of screening hit profiles and subsequent SAR campaigns, as even minor alterations in the S-benzyl substituent or N1-acyl group have been shown to shift biological target engagement profiles in related chemotypes [3].

Quantitative Evidence Guide: Comparator-Based Differentiation of 1-(2-(Benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(naphthalen-2-yloxy)ethanone for Screening Library Procurement


Lipophilicity (XLogP3) Differentiation Versus Methylsulfanyl Analog

The target compound (CAS 851864-30-7) displays a computed XLogP3 of 4.6, which is substantially higher than that of the direct methylsulfanyl analog 1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)-2-naphthalen-2-yloxyethanone (CAS 851863-46-2) [1][2]. This difference arises from the replacement of the S-methyl group (analog) with an S-benzyl group (target) and is quantifiable as an increase of approximately 76 Da in molecular weight (376.5 vs. 300.4 g·mol⁻¹) [2].

Lipophilicity Physicochemical Property Scaffold Differentiation

Topological Polar Surface Area and Hydrogen Bond Acceptor Count Versus 4-Chlorophenyl Analog

The target compound possesses a topological polar surface area (TPSA) of 67.2 Ų and 4 hydrogen bond acceptor atoms, compared to the 4-chlorophenyl analog 1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-chlorophenyl)ethanone (CAS 851864-42-1) with TPSA ~29.5 Ų and only 3 hydrogen bond acceptor atoms [1][2]. The additional 37.7 Ų of polar surface area is conferred by the naphthalen-2-yloxy oxygen atom present in the target but absent in the 4-chlorophenyl comparator, which instead contains a ketone directly attached to the chlorophenyl ring [2].

Polar Surface Area Drug-likeness Physicochemical Differentiation

Rotatable Bond Count and Conformational Flexibility Versus Substituted-Benzylthio Analogs

The target compound has 6 rotatable bonds, a value that distinguishes it from the 4-methylbenzyl analog 1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(naphthalen-2-yloxy)ethan-1-one (CAS 919709-69-6), which contains 7 rotatable bonds due to the additional methyl substituent on the benzyl group [1]. This single rotatable bond difference alters the conformational entropy penalty upon target binding, a parameter directly relevant to binding thermodynamics [1].

Conformational Flexibility Rotatable Bonds SAR Exploration

Class-Level Evidence: 2-Benzylthio-Imidazoline Core Exhibits NLRP3 Inhibitory Activity Not Reported for Alternative Scaffolds

A structurally related compound sharing the 2-benzylthio-4,5-dihydro-1H-imidazole core—2-(benzylthio)-1-tosyl-2-imidazoline (BDBM76270)—demonstrated an IC50 of 3.17 μM against the NACHT, LRR, and PYD domains-containing protein 3 (NLRP3) inflammasome in a high-throughput screening assay conducted at the Sanford-Burnham Center for Chemical Genomics [1]. The target compound retains the identical 2-benzylthio-imidazoline core while differing at the N1 substituent (naphthalen-2-yloxyethanone instead of tosyl). This core-specific bioactivity provides class-level evidence that the 2-benzylthio-imidazoline scaffold may engage NLRP3, an activity that has not been reported for the corresponding 2-methylthio or 2-unsubstituted imidazoline analogs [1][2].

NLRP3 Inflammasome Imidazoline Core Pharmacology Screening Library Design

Recommended Research Application Scenarios for 1-(2-(Benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(naphthalen-2-yloxy)ethanone (CAS 851864-30-7)


Inflammasome-Focused Phenotypic Screening and NLRP3 Target Engagement Studies

Based on class-level evidence that the 2-benzylthio-imidazoline core exhibits NLRP3 inhibitory activity (IC50 = 3.17 μM for the structurally related BDBM76270) [1], the target compound is a rational inclusion in focused inflammasome screening libraries. Its high lipophilicity (XLogP3 = 4.6) and naphthalene moiety may enhance cell membrane permeability, supporting phenotypic assay formats in macrophage or monocyte cell lines where NLRP3 activation is measured.

Physicochemical Property-Driven SAR Around the Naphthalen-2-yloxyethanone Moiety

The target compound uniquely combines the 2-benzylthio-imidazoline core with a naphthalen-2-yloxyethanone N1-acyl group. Compared to the methylsulfanyl analog (MW = 300.4 g·mol⁻¹), the target compound's larger size (MW = 376.5 g·mol⁻¹) and higher lipophilicity (ΔXLogP3 > 1.5) make it a useful probe for investigating the steric and lipophilic tolerance of the imidazoline N1 position in target binding pockets [2]. This is particularly relevant for medicinal chemistry programs exploring 2-imidazoline-based leads where the naphthalene group may confer unique π-stacking or hydrophobic interactions.

Computational and Biophysical Validation of Imidazoline Conformational Preferences

With 6 rotatable bonds—fewer than the 4-methylbenzyl analog (7 rotatable bonds) [3]—the target compound offers a restricted conformational profile that is advantageous for molecular docking studies, free-energy perturbation calculations, or fragment-based screening. Its defined TPSA of 67.2 Ų and 4 hydrogen bond acceptor atoms also make it suitable for solubility and permeability prediction model validation within the imidazoline chemical space.

Quote Request

Request a Quote for 1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(naphthalen-2-yloxy)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.